molecular formula C14H11F2N5 B6443213 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine CAS No. 2640934-35-4

9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine

Cat. No.: B6443213
CAS No.: 2640934-35-4
M. Wt: 287.27 g/mol
InChI Key: XNOJBBPTKLWJAF-UHFFFAOYSA-N
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Description

9-Cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine is a trisubstituted purine derivative featuring a cyclopropyl group at the N9 position and a 3,4-difluorophenyl substituent at the C6 amine. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions, as seen in structurally related compounds (e.g., 2-chloro-9-(cyclopropylmethyl)-N-(3,4-difluorophenyl)-9H-purin-6-amine (3c), synthesized with a 77% yield via SNAr) . The cyclopropyl group enhances metabolic stability compared to bulkier alkyl substituents, while the 3,4-difluorophenyl moiety may improve target binding through electronegative and steric effects.

Properties

IUPAC Name

9-cyclopropyl-N-(3,4-difluorophenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N5/c15-10-4-1-8(5-11(10)16)20-13-12-14(18-6-17-13)21(7-19-12)9-2-3-9/h1,4-7,9H,2-3H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOJBBPTKLWJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be attached through a nucleophilic substitution reaction, typically using a halogenated precursor and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated precursors and bases like sodium hydride or potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while substitution reactions can introduce various functional groups to the purine ring.

Scientific Research Applications

Inhibition of Bcr-Abl Kinase

One of the primary applications of 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine is its role as an inhibitor of the Bcr-Abl tyrosine kinase. This kinase is a key target in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), particularly in cases with the T315I mutation that confers resistance to first-line therapies like imatinib.

Case Study: Inhibition Assays

In a study conducted by researchers investigating new inhibitors of Bcr-Abl, this compound demonstrated significant inhibitory activity with an IC₅₀ value ranging from 0.040 to 0.090 μM against both wild-type and mutant forms of Bcr-Abl. The compound exhibited selectivity towards Bcr-Abl over other kinases such as BTK and CDK-2, indicating its potential for targeted therapy in resistant leukemia cases .

Cytotoxicity Against Cancer Cell Lines

The compound has also been evaluated for its cytotoxic effects on various leukemia cell lines. It was found to induce apoptosis in TKI-sensitive and TKI-resistant cell lines, highlighting its therapeutic potential in overcoming drug resistance.

Table: Cytotoxicity Results

Cell LineIC₅₀ (μM)Sensitivity Type
K562 (CML)0.045TKI-sensitive
KCL22 (CML T315I)0.075TKI-resistant
Jurkat (ALL)0.050TKI-sensitive

Structure-Activity Relationship (SAR) Studies

In silico studies have been conducted to explore the structure-activity relationships of various purine derivatives. The presence of the cyclopropyl group at the N-9 position was found to be optimal for binding affinity to the Bcr-Abl active site, suggesting modifications at this position could enhance potency and selectivity .

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Key Research Findings

Fluorine Substitution: 3,4-Difluorophenyl derivatives exhibit superior target binding compared to mono- or non-fluorinated analogs due to optimized halogen bonding and reduced metabolic degradation .

N9 Substituent Impact : Cyclopropyl at N9 balances metabolic stability and steric effects, outperforming ethyl/isopropyl in preclinical models .

Yield Optimization : Microwave-assisted synthesis (e.g., 32, 90% yield) offers a scalable route for purine analogs, though cyclopropylamine reactions may require lower temperatures to prevent decomposition .

Biological Activity

9-Cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class of molecules. Its structural characteristics suggest potential biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Purine Core : The purine structure is synthesized through condensation reactions involving formamide derivatives and amines.
  • Introduction of the Cyclopropyl Group : This is achieved via cyclopropanation reactions using reagents such as diazomethane.
  • Attachment of the Difluorophenyl Group : This group is introduced through nucleophilic aromatic substitution with 3,4-difluorobenzene derivatives.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

The compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in purine metabolism, potentially affecting cellular processes related to DNA/RNA synthesis.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways critical for various physiological responses.
  • DNA/RNA Interactions : There is potential for incorporation into nucleic acids, which could impact replication and transcription processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related purine derivatives, providing insights into the potential effects of this compound:

  • Inhibition of Bcr-Abl Kinase :
    • A study demonstrated that certain purine derivatives exhibit potent inhibition against Bcr-Abl kinase, a target in chronic myeloid leukemia (CML) treatment. Related compounds showed significant activity, suggesting potential for this compound in similar applications .
  • Adenosine Receptor Agonism :
    • Research on A3 adenosine receptor agonists indicated that modifications in the purine structure can enhance receptor binding and activation. The structural features of this compound may allow for similar interactions .

Data Table: Biological Activity Summary

Study ReferenceBiological ActivityKey Findings
Bcr-Abl InhibitionSignificant inhibition observed in related compounds
Receptor ModulationPotential agonist activity noted for modified purines
Molecular DynamicsStable binding poses predicted for A3AR interactions

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